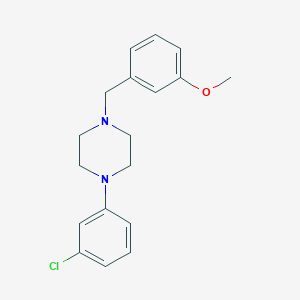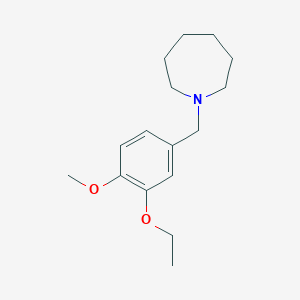
1-(3-chlorophenyl)-4-(3-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(3-chlorophenyl)-4-(3-methoxybenzyl)piperazine and related compounds involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. The total yield can vary, highlighting the complexity and efficiency of the synthetic routes. Studies on derivatives show that structural modifications can significantly affect the compounds' binding affinities and activities, demonstrating the importance of synthesis strategy in the development of compounds with desired properties (Quan, 2006); (Mai, 2005).
Molecular Structure Analysis
Spectroscopic methods like FT-IR, FT-Raman, NMR, and UV-Vis have been employed to investigate the molecular structure of 1-(3-chlorophenyl)-4-(3-methoxybenzyl)piperazine and its analogs. These studies provide insights into the vibrational and electronic properties of these compounds, facilitating a deeper understanding of their molecular conformations, stability, and reactive sites. The analyses help in predicting the reactivity and interactions of these compounds with biological targets or during chemical reactions (Prabavathi et al., 2015).
Chemical Reactions and Properties
The chemical behavior of 1-(3-chlorophenyl)-4-(3-methoxybenzyl)piperazine derivatives is influenced by their structural features. For instance, modifications in the piperazine ring or the methoxybenzyl moiety can lead to varied affinities towards biological receptors, indicating the compound's versatility in chemical reactions. These reactions are critical for designing compounds with specific biological activities or for developing novel materials with desired chemical properties (Perrone et al., 2000).
Physical Properties Analysis
The physical properties of 1-(3-chlorophenyl)-4-(3-methoxybenzyl)piperazine, such as solubility, melting point, and crystallinity, are essential for its formulation and application in various fields. These properties are determined by the compound's molecular structure and can affect its behavior in pharmaceutical formulations, material science applications, and chemical reactions. The study of these properties is crucial for optimizing the compound's use in different domains.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for understanding the potential applications of 1-(3-chlorophenyl)-4-(3-methoxybenzyl)piperazine. Investigations into its reactivity with alicyclic amines, for instance, reveal insights into its potential utility in synthesizing new compounds with varied biological activities. Such studies are instrumental in guiding the development of new drugs or chemical materials (Castro et al., 2001).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-7-2-4-15(12-18)14-20-8-10-21(11-9-20)17-6-3-5-16(19)13-17/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUZBVFPOONDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5261381 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (11-cyano-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepin-3-yl)acetate](/img/structure/B5633698.png)
![6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5633705.png)


![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methylacetamide](/img/structure/B5633730.png)
![3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5633743.png)



![5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5633775.png)
![2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5633778.png)
![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5633786.png)